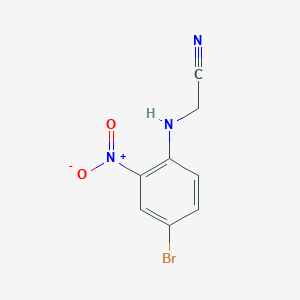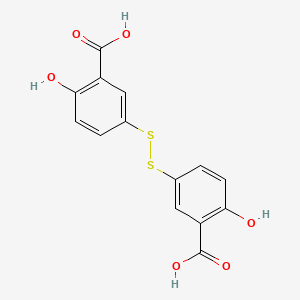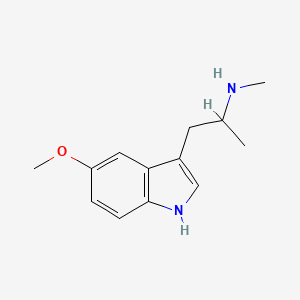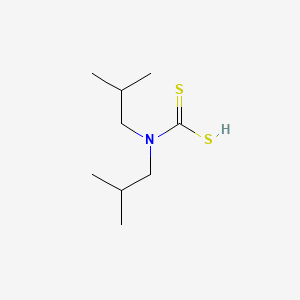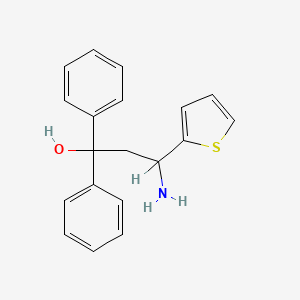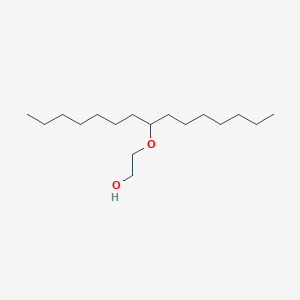
1,3-Benzodioxol-4-OL, 2,2,7-trimethyl-, methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxol-4-OL, 2,2,7-trimethyl-, methylcarbamate: is a chemical compound with the molecular formula C12H15NO4 . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzodioxole ring substituted with trimethyl groups and a methylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-4-OL, 2,2,7-trimethyl-, methylcarbamate typically involves the reaction of 1,3-benzodioxole derivatives with methyl isocyanate under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a base or an acid, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves the careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps, such as crystallization or chromatography, are used to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-4-OL, 2,2,7-trimethyl-, methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzodioxole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted benzodioxole derivatives .
Scientific Research Applications
1,3-Benzodioxol-4-OL, 2,2,7-trimethyl-, methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-4-OL, 2,2,7-trimethyl-, methylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the modulation of biochemical processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzodioxol-4-ol, 2,2-dimethyl-, methylcarbamate
- 2,2,7-Trimethyl-1,3-benzodioxol-4-yl methylcarbamate
Uniqueness
1,3-Benzodioxol-4-OL, 2,2,7-trimethyl-, methylcarbamate is unique due to its specific substitution pattern on the benzodioxole ring and the presence of the methylcarbamate group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
22791-20-4 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
(2,2,7-trimethyl-1,3-benzodioxol-4-yl) N-methylcarbamate |
InChI |
InChI=1S/C12H15NO4/c1-7-5-6-8(15-11(14)13-4)10-9(7)16-12(2,3)17-10/h5-6H,1-4H3,(H,13,14) |
InChI Key |
QRVOHSBDBLBNPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC(=O)NC)OC(O2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


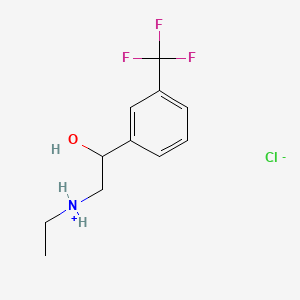

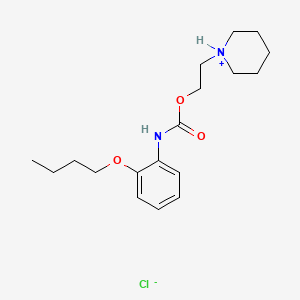
![s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate](/img/structure/B13758291.png)
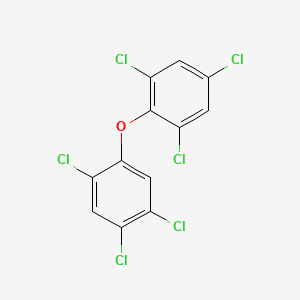
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride](/img/structure/B13758298.png)
